molecular formula C11H10N4O B14968849 2-Ethyl-7-(furan-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine

2-Ethyl-7-(furan-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B14968849
M. Wt: 214.22 g/mol
InChI Key: PDAOBEMFMBRXHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-ethyl-7-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often found in medicinal and pharmaceutical chemistry. The presence of nitrogen atoms in the ring structure contributes to their biological activity and makes them valuable in drug design and development.

Preparation Methods

The synthesis of 2-ethyl-7-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through various methods. One eco-friendly method involves the use of microwave irradiation to facilitate a catalyst-free and additive-free reaction. This method uses enaminonitriles and benzohydrazides, which undergo a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound . The reaction conditions typically involve temperatures ranging from 160°C to 180°C, with reaction times varying from 40 to 90 minutes .

Chemical Reactions Analysis

2-ethyl-7-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.

    Condensation: It can participate in condensation reactions to form larger, more complex molecules.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and varying temperatures depending on the specific reaction. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Comparison with Similar Compounds

2-ethyl-7-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine can be compared with other triazolopyrimidines, such as:

The uniqueness of 2-ethyl-7-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine lies in its specific biological activities and the potential therapeutic applications it offers, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C11H10N4O

Molecular Weight

214.22 g/mol

IUPAC Name

2-ethyl-7-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C11H10N4O/c1-2-10-13-11-12-6-5-8(15(11)14-10)9-4-3-7-16-9/h3-7H,2H2,1H3

InChI Key

PDAOBEMFMBRXHH-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN2C(=CC=NC2=N1)C3=CC=CO3

Origin of Product

United States

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